7,7-Dimethyl-1-(((4-(thiophen-3-yl)piperidin-1-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one
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Description
7,7-Dimethyl-1-(((4-(thiophen-3-yl)piperidin-1-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one is a useful research compound. Its molecular formula is C19H27NO3S2 and its molecular weight is 381.55. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a thiophene ring, which is a five-membered heteroaromatic compound . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are effective against various strains of microorganisms .
Biochemical Pathways
Compounds containing a thiophene nucleus have been shown to affect a variety of biochemical pathways due to their broad spectrum of biological activity .
Pharmacokinetics
It’s worth noting that the compound’s solubility could be influenced by the presence of the thiophene ring, which is soluble in most organic solvents but insoluble in water .
Result of Action
Given the broad range of activities associated with thiophene derivatives, it’s likely that the effects would be diverse and depend on the specific biological target .
Biological Activity
7,7-Dimethyl-1-(((4-(thiophen-3-yl)piperidin-1-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one is a complex organic compound with potential therapeutic applications. Its unique bicyclic structure combined with various functional groups suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Property | Details |
---|---|
Molecular Formula | C₁₈H₃₁N₃O₂S |
Molecular Weight | 345.53 g/mol |
IUPAC Name | 7,7-Dimethyl-1-{[4-(thiophen-3-yl)piperidin-1-yl]sulfonyl}methyl)bicyclo[2.2.1]heptan-2-one |
Antimicrobial Properties
Compounds containing thiophene rings have been documented for their antimicrobial activities. The presence of the thiophene moiety in this compound may enhance its ability to combat bacterial and fungal infections. A study on related thiophene-containing compounds demonstrated significant antibacterial activity against various pathogens, indicating a possible similar effect for this bicyclic compound.
The mechanism by which this compound exerts its biological effects may involve:
- Receptor Interactions : Binding to specific receptors involved in cell signaling pathways.
- Enzyme Inhibition : Inhibiting enzymes that play critical roles in tumor progression or microbial metabolism.
- Cell Cycle Modulation : Inducing cell cycle arrest in cancer cells, leading to apoptosis.
Study on Anticancer Effects
A recent investigation into structurally related compounds revealed that certain piperidine derivatives exhibited cytotoxic effects on MCF-7 breast cancer cells and MDA-MB-231 cells, suggesting that modifications in the piperidine structure could enhance anticancer activity when integrated into bicyclic frameworks like that of our compound .
Antimicrobial Activity Assessment
In a study evaluating the antimicrobial properties of thiophene derivatives, several compounds demonstrated effective inhibition of bacterial growth with minimum inhibitory concentration (MIC) values comparable to those of standard antibiotics . This highlights the potential for this compound to exhibit similar properties.
Properties
IUPAC Name |
7,7-dimethyl-1-[(4-thiophen-3-ylpiperidin-1-yl)sulfonylmethyl]bicyclo[2.2.1]heptan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3S2/c1-18(2)16-3-7-19(18,17(21)11-16)13-25(22,23)20-8-4-14(5-9-20)15-6-10-24-12-15/h6,10,12,14,16H,3-5,7-9,11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNLKIFMKWGDPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CCC(CC3)C4=CSC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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